molecular formula C12H16O2 B13648886 1-(3-Methoxyphenyl)pent-4-en-1-ol

1-(3-Methoxyphenyl)pent-4-en-1-ol

Cat. No.: B13648886
M. Wt: 192.25 g/mol
InChI Key: UKPKUWLRGOPVET-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)pent-4-en-1-ol is an organic compound with the molecular formula C12H16O2 It is characterized by a methoxyphenyl group attached to a pent-4-en-1-ol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Methoxyphenyl)pent-4-en-1-ol can be synthesized through several synthetic routes. One common method involves the reaction of 3-methoxybenzaldehyde with a suitable Grignard reagent, followed by a series of reduction and dehydration steps to form the desired product. The reaction conditions typically include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)pent-4-en-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, anhydrous conditions.

    Substitution: NaH, KOtBu, polar aprotic solvents.

Major Products Formed

    Oxidation: Aldehydes, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(3-Methoxyphenyl)pent-4-en-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)pent-4-en-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Hydroxyphenyl)pent-4-en-1-ol
  • 1-(3-Methylphenyl)pent-4-en-1-ol
  • 1-(3-Ethoxyphenyl)pent-4-en-1-ol

Uniqueness

1-(3-Methoxyphenyl)pent-4-en-1-ol is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

1-(3-methoxyphenyl)pent-4-en-1-ol

InChI

InChI=1S/C12H16O2/c1-3-4-8-12(13)10-6-5-7-11(9-10)14-2/h3,5-7,9,12-13H,1,4,8H2,2H3

InChI Key

UKPKUWLRGOPVET-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(CCC=C)O

Origin of Product

United States

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